

Application Notes and Protocols for Quantitative Western Blotting using 800CW Acid Chemistry

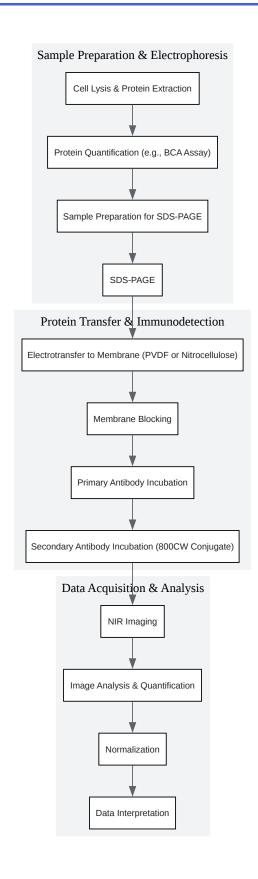
Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Western blotting is a crucial technique for the precise measurement of protein expression levels, providing critical insights into cellular signaling, disease mechanisms, and the efficacy of therapeutic interventions. Near-infrared (NIR) fluorescence detection offers significant advantages over traditional chemiluminescence, including a wider linear dynamic range, higher signal-to-noise ratios, and the capability for multiplexing.[1][2][3] This document provides detailed application notes and protocols for performing quantitative Western blotting using secondary antibodies conjugated with **800CW acid**, a highly sensitive and stable near-infrared dye.[4]

The 800CW dye is a near-infrared fluorescent dye with high water solubility and less aggregation in aqueous solutions, making it an excellent choice for labeling biomolecules like antibodies.[4] Its enhanced sensitivity is due to low background autofluorescence in the near-infrared region, which results in higher signal-to-noise ratios.[4] These characteristics make it ideal for applications such as Western blotting, in-cell Western assays, and in vivo imaging.[4] [5]


This guide will cover a comprehensive workflow, from sample preparation to data analysis, with a focus on obtaining accurate and reproducible quantitative results. We will use the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a model system to illustrate the application of this technology in a biologically relevant context.

Experimental Workflow Overview

A typical quantitative Western blotting experiment involves several key stages, each critical for achieving reliable data. The overall workflow is depicted below.

Click to download full resolution via product page

Caption: A generalized workflow for quantitative Western blotting.

Detailed Experimental Protocols

This section provides a step-by-step protocol for performing quantitative Western blotting using an 800CW-conjugated secondary antibody.

I. Sample Preparation

- Cell Lysis:
 - Culture and treat cells as required for your experiment.
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with periodic vortexing.[6]
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- · Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6] This step is crucial for ensuring equal loading of protein across all lanes.
- Sample Preparation for SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add 4X Laemmli sample buffer to a final concentration of 1X.
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

II. SDS-PAGE and Protein Transfer

Gel Electrophoresis:

- Load equal amounts of protein (typically 10-30 μg) into the wells of a polyacrylamide gel.
- Include a pre-stained molecular weight marker to monitor protein separation and transfer efficiency.
- Run the gel according to the manufacturer's recommendations until adequate separation is achieved.

Protein Transfer:

- Equilibrate the gel, membranes (PVDF or nitrocellulose), and filter paper in transfer buffer.
- Assemble the transfer stack and perform the electrotransfer according to the manufacturer's protocol for your transfer system (wet or semi-dry).

III. Immunodetection

- · Membrane Blocking:
 - After transfer, block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBST) to prevent nonspecific antibody binding.[7]
- Primary Antibody Incubation:
 - Dilute the primary antibody in antibody diluent (e.g., blocking buffer with 0.1% Tween-20) at the recommended concentration.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

Washing:

- Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20) to remove unbound primary antibody.[8]
- Secondary Antibody Incubation:

- Dilute the 800CW-conjugated secondary antibody in antibody diluent at the recommended concentration (e.g., 1:10,000 to 1:20,000).
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.[9]

Final Washes:

- Wash the membrane three to four times for 5-10 minutes each with TBST, protected from light.
- Perform a final wash with TBS (without Tween-20) to remove any residual detergent.

IV. Data Acquisition and Analysis

- Imaging:
 - Scan the membrane using a near-infrared imaging system (e.g., LI-COR Odyssey) in the 800 nm channel.
 - Ensure that the signal is within the linear range of the detector and not saturated.

· Quantification:

- Use image analysis software (e.g., ImageJ, LI-COR Image Studio) to quantify the band intensities.
- Define the region of interest (ROI) around each band and subtract the local background.

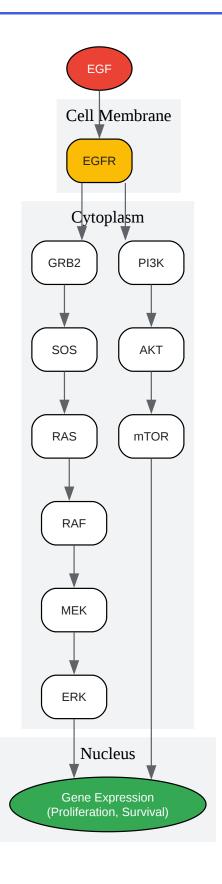
Normalization:

- To correct for variations in protein loading and transfer, normalize the signal of the target protein to a loading control.
- Housekeeping Proteins (HKPs): Normalize to a consistently expressed protein like GAPDH or β-actin. It is crucial to validate that the expression of the chosen HKP is not affected by the experimental conditions.

 Total Protein Normalization (TPN): Stain the membrane with a total protein stain (e.g., Ponceau S or a fluorescent total protein stain) and normalize the target protein signal to the total protein in each lane. TPN is often considered more accurate as it accounts for the entire protein loaded.[2]

Data Presentation: Quantitative Analysis of EGFR Signaling

To illustrate the type of data that can be obtained, the following table summarizes hypothetical results from an experiment investigating the effect of an EGFR inhibitor on the phosphorylation of EGFR and a downstream target, Akt.


Treatme nt	p-EGFR (800nm Signal)	Total EGFR (700nm Signal)	p-Akt (800nm Signal)	Total Akt (700nm Signal)	GAPDH (800nm Signal)	Normali zed p- EGFR/T otal EGFR	Normali zed p- Akt/Tota I Akt
Untreate d Control	85,000	90,000	75,000	80,000	95,000	0.94	0.94
Inhibitor (1 μM)	15,000	88,000	20,000	78,000	93,000	0.17	0.26
Inhibitor (5 μM)	5,000	91,000	8,000	81,000	96,000	0.05	0.10

Note: The data in this table is for illustrative purposes only.

Signaling Pathway Diagram: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[6] Dysregulation of EGFR signaling is a common feature in many cancers.[6]

Click to download full resolution via product page

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion

Quantitative Western blotting with **800CW acid**-conjugated secondary antibodies provides a robust and sensitive method for the precise measurement of protein expression. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can obtain high-quality, reproducible data to advance their understanding of complex biological systems and accelerate drug development. The superior linear range and signal-to-noise ratio of near-infrared detection make it the preferred choice for quantitative applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. licorbio.com [licorbio.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Near-Infrared (NIR) Western Blot Detection (nitrocellulose membrane) [protocols.io]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. licorbio.com [licorbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative Western Blotting using 800CW Acid Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369195#using-800cw-acid-for-quantitative-western-blotting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com